molecular formula C3H3N3O3 B3031853 3-Methyl-4-nitro-1,2,5-oxadiazole CAS No. 77666-53-6

3-Methyl-4-nitro-1,2,5-oxadiazole

Cat. No.: B3031853
CAS No.: 77666-53-6
M. Wt: 129.07 g/mol
InChI Key: QSRKLFPDTLSZOE-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1,2,5-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-methyl-1,2,5-oxadiazole. This can be achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and reagent control is common to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-Methyl-4-amino-1,2,5-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Carboxy-4-nitro-1,2,5-oxadiazole.

Scientific Research Applications

3-Methyl-4-nitro-1,2,5-oxadiazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-nitro-1,2,5-oxadiazole is unique due to the presence of both a methyl and a nitro group on the oxadiazole ring. This combination imparts specific electronic and steric properties that influence its reactivity and applications in various fields .

Properties

IUPAC Name

3-methyl-4-nitro-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c1-2-3(6(7)8)5-9-4-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRKLFPDTLSZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362837
Record name 3-methyl-4-nitro-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77666-53-6
Record name 3-methyl-4-nitro-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitro-1,2,5-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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